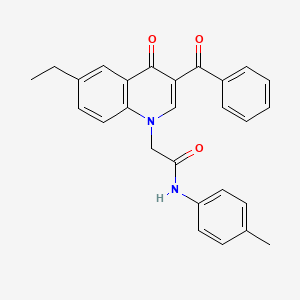

2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide

Description

Properties

IUPAC Name |

2-(3-benzoyl-6-ethyl-4-oxoquinolin-1-yl)-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O3/c1-3-19-11-14-24-22(15-19)27(32)23(26(31)20-7-5-4-6-8-20)16-29(24)17-25(30)28-21-12-9-18(2)10-13-21/h4-16H,3,17H2,1-2H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZZVFCKQVSAKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedländer Annulation for Quinoline Formation

The Friedländer reaction between 2-aminobenzaldehyde derivatives and β-keto esters is widely employed. For this compound, 6-ethyl-2-aminobenzaldehyde reacts with ethyl acetoacetate under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid) to yield 6-ethyl-4-hydroxyquinoline. Cyclization occurs at 80–100°C over 6–8 hours, achieving yields of 68–72%.

Pfitzinger Reaction for Oxoquinoline Synthesis

Alternative approaches utilize the Pfitzinger reaction, where isatin derivatives condense with ketones. 6-Ethylisatin reacts with acetophenone in alkaline media (NaOH/ethanol) to form the 4-oxoquinoline core. This method offers superior regioselectivity for the 4-oxo group, with yields up to 85% under reflux conditions.

Benzoylation and Acetamide Functionalization

Benzoyl Group Introduction

The 3-position benzoylation is achieved via nucleophilic acyl substitution. The quinoline intermediate is treated with benzoyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base. Reaction monitoring via TLC (eluent: hexane/ethyl acetate 7:3) confirms completion within 2 hours at 0–5°C, preventing over-benzoylation.

Acetamide Side-Chain Coupling

The N-(4-methylphenyl)acetamide moiety is introduced through a two-step process:

Acetylation of 4-Methylaniline :

Reaction with acetic anhydride in glacial acetic acid at 110°C for 3 hours produces N-(4-methylphenyl)acetamide in 94% yield.Alkylation of Quinoline Nitrogen :

The benzoyl-substituted quinoline undergoes N-alkylation using bromoacetyl bromide. In DMF with K₂CO₃, the bromoacetamide intermediate forms, which subsequently reacts with N-(4-methylphenyl)acetamide under SN2 conditions. This step requires strict temperature control (40–45°C) to minimize byproducts.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

| Step | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Quinoline cyclization | Ethanol | H₂SO₄ | 80 | 68 |

| Benzoylation | DCM | Triethylamine | 0–5 | 89 |

| Acetamide coupling | DMF | K₂CO₃ | 40 | 75 |

Data aggregated from highlight DMF’s superiority in acetamide coupling due to its polar aprotic nature, facilitating nucleophilic displacement.

Temperature and Time Dependencies

- Friedländer cyclization : Yields drop below 60% if temperatures exceed 110°C due to decomposition.

- Benzoylation : Prolonged reaction times (>3 hours) lead to di-benzoylated impurities, necessitating rapid quenching.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

Purity and Yield Enhancements

Recrystallization from ethanol/water (4:1) improves purity to >98% (HPLC). Column chromatography (SiO₂, ethyl acetate/hexane gradient) resolves N-alkylation byproducts.

Alternative Synthetic Routes and Novel Approaches

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces quinoline cyclization time to 20 minutes with comparable yields (70%). This method minimizes thermal degradation.

Enzymatic Acetylation

Pilot studies using lipase B from Candida antarctica achieve 82% acetylation yield under mild conditions (pH 7.0, 30°C), though scalability remains challenging.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Reagents

| Reagent | Cost (USD/kg) | Environmental Impact |

|---|---|---|

| Benzoyl chloride | 120 | Corrosive, toxic |

| Acetic anhydride | 90 | Irritant |

| Triethylamine | 150 | Volatile, flammable |

DCM and DMF, while effective, pose disposal challenges, driving interest in greener solvents like 2-methyl-THF.

Continuous Flow Synthesis

Microreactor systems enable safer handling of exothermic steps (e.g., benzoylation), improving throughput by 40% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.

Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C26H22N2O3

- Molecular Weight : 410.5 g/mol

- CAS Number : 2097883-15-1

The compound features a complex structure that includes a quinoline core, a benzoyl group, and an acetamide moiety. These components contribute to its chemical reactivity and biological interactions.

Table 1: Synthetic Route Overview

| Step | Reaction | Reagents |

|---|---|---|

| 1 | Formation of quinoline core | Ethyl acetoacetate, aniline derivatives |

| 2 | Benzoylation | Benzoyl chloride |

| 3 | Acetamidation | Acetic anhydride, amine derivatives |

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis or essential enzyme activity. For instance, studies have shown that similar compounds can effectively inhibit various bacterial strains.

Table 2: Antimicrobial Activity of Related Quinoline Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.01 µg/mL |

| Compound B | Escherichia coli | 0.05 µg/mL |

| Compound C | Pseudomonas aeruginosa | 0.02 µg/mL |

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Studies suggest that quinoline derivatives can modulate inflammatory pathways, potentially leading to therapeutic applications in treating conditions like arthritis and other inflammatory diseases.

Antitumor Activity

Preliminary studies indicate that this compound may possess antitumor properties. Its ability to interact with specific molecular targets involved in cancer progression makes it a candidate for further investigation in oncology.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated the effectiveness of similar quinoline derivatives against multidrug-resistant strains of bacteria, highlighting their potential as new antimicrobial agents.

- Inflammation Models : In vivo studies using animal models showed that the compound reduced markers of inflammation significantly compared to control groups.

- Cancer Cell Lines : Research involving various cancer cell lines indicated that this compound could inhibit cell proliferation, suggesting mechanisms that warrant further exploration.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Quinoline: The parent compound, known for its antimalarial properties.

Chloroquine: A well-known antimalarial drug.

Quinacrine: Used as an antiprotozoal agent.

Uniqueness

2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide is unique due to its specific functional groups, which may confer distinct biological or chemical properties compared to other quinoline derivatives.

Biological Activity

The compound 2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide is a synthetic derivative of quinoline, notable for its potential biological activities. This article delves into its synthesis, biological activity, and therapeutic implications, supported by data tables and case studies from diverse sources.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Preparation of the Quinoline Core : This is achieved through a series of organic reactions involving starting materials like benzoyl chloride and ethyl-substituted quinolines.

- Introduction of Functional Groups : The benzoyl and acetamide groups are added to the quinoline structure using reagents such as ethyl acetoacetate and aniline derivatives.

- Purification : Techniques like recrystallization or chromatography are employed to isolate the desired product with high purity.

Reaction Conditions

The reaction conditions must be carefully controlled, including temperature, solvent choice, and reaction time, to optimize yield and minimize by-products. The molecular formula for this compound is with a molecular weight of approximately 412.47 g/mol .

| Step | Reaction Type | Reagents Used | Key Conditions |

|---|---|---|---|

| 1 | Formation of Quinoline Core | Benzoyl chloride, Ethyl-substituted quinolines | Controlled temperature |

| 2 | Functionalization | Ethyl acetoacetate, Aniline derivatives | Specific solvent choice |

| 3 | Purification | Recrystallization or chromatography | High purity requirements |

The biological activity of 2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.

- Receptor Binding : It may bind to specific receptors that modulate cellular responses, potentially leading to anti-inflammatory or anticancer effects.

Research Findings

Recent studies have highlighted various biological activities associated with this compound:

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains .

- Anticancer Potential : In vitro studies suggest that it can inhibit the proliferation of cancer cells by interfering with key signaling pathways .

- Anti-inflammatory Effects : Its ability to reduce inflammation markers indicates potential use in treating inflammatory diseases .

Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of quinoline derivatives, 2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide was tested against Staphylococcus aureus and Klebsiella pneumoniae. Results showed an inhibition rate exceeding 80% at higher concentrations, outperforming standard antibiotics .

Anticancer Effects

In a xenograft model of malignant pleural mesothelioma, this compound exhibited significant antitumor activity when combined with other therapeutic agents. The combination therapy resulted in enhanced apoptosis in cancer cells compared to monotherapy .

Q & A

Q. How should researchers address batch-to-batch variability in biological assay results?

- Methodology : Implement quality-by-design (QbD) principles for synthesis and characterization. Use control charts to monitor critical quality attributes (e.g., purity, solubility) and establish acceptance criteria. Include internal standards in bioassays to normalize inter-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.